molecular formula C24H23NO5 B11515100 methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate

methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11515100
M. Wt: 405.4 g/mol
InChI Key: OXAOWAONKORWDI-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in natural products and drugs

Preparation Methods

The synthesis of methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole . Another method involves the Nenitzescu synthesis, which uses enamines and quinones as starting materials. This method is attractive due to the relatively low toxicity of the starting materials and the use of nitromethane as a solvent .

Chemical Reactions Analysis

Methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, zinc chloride, and naphthoquinone . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroxyindoles .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of cell signaling pathways and as a probe for investigating enzyme activities. In medicine, it is being explored for its potential as a therapeutic agent due to its ability to interact with various molecular targets. In industry, it can be used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific conditions. The indole moiety in the compound allows it to interact with various biological molecules, leading to changes in cell signaling pathways and other cellular processes .

Comparison with Similar Compounds

Methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups and structure. Similar compounds include ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate and 1H-indole-3-carbaldehyde derivatives . These compounds share the indole moiety but differ in their substituents and overall structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H23NO5/c1-15-22(24(27)29-3)18-14-19(26)16-8-4-5-9-17(16)23(18)25(15)12-13-30-21-11-7-6-10-20(21)28-2/h4-11,14,26H,12-13H2,1-3H3

InChI Key

OXAOWAONKORWDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCOC3=CC=CC=C3OC)C4=CC=CC=C4C(=C2)O)C(=O)OC

Origin of Product

United States

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